molecular formula C10H10N2O2 B13911140 5-Methoxy-4-methyl-2(1H)-quinazolinone

5-Methoxy-4-methyl-2(1H)-quinazolinone

Cat. No.: B13911140
M. Wt: 190.20 g/mol
InChI Key: QBJXKJMYZPFBTN-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methoxy group at the 5-position and a methyl group at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2(1H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 5-methoxy-4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: 5-Hydroxy-4-methyl-2(1H)-quinazolinone

    Reduction: 5-Methoxy-4-methyl-2(1H)-quinazolinol

    Substitution: 5-Halo-4-methyl-2(1H)-quinazolinone

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor.

    Medicine: Quinazolinone derivatives, including 5-Methoxy-4-methyl-2(1H)-quinazolinone, have shown promise as anticancer agents.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methyl groups play a crucial role in enhancing the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2(1H)-quinazolinone: Lacks the methoxy group, resulting in different chemical properties.

    5-Methoxy-2(1H)-quinazolinone: Lacks the methyl group, affecting its biological activity.

    6-Methoxy-4-methyl-2(1H)-quinazolinone: The methoxy group is at a different position, leading to variations in reactivity.

Uniqueness

5-Methoxy-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-methoxy-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O2/c1-6-9-7(12-10(13)11-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13)

InChI Key

QBJXKJMYZPFBTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC=C2OC

Origin of Product

United States

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